Dfdm-calcitriol

Description

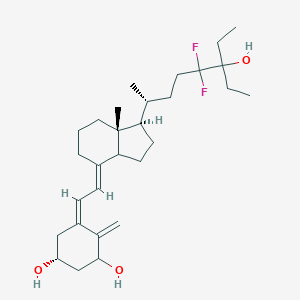

Structure

3D Structure

Properties

CAS No. |

106647-71-6 |

|---|---|

Molecular Formula |

C29H46F2O3 |

Molecular Weight |

480.7 g/mol |

IUPAC Name |

(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C29H46F2O3/c1-6-28(34,7-2)29(30,31)16-14-19(3)24-12-13-25-21(9-8-15-27(24,25)5)10-11-22-17-23(32)18-26(33)20(22)4/h10-11,19,23-26,32-34H,4,6-9,12-18H2,1-3,5H3/b21-10+,22-11-/t19-,23-,24-,25?,26?,27-/m1/s1 |

InChI Key |

OUCLWOMRWNRDCS-BRCLTZEPSA-N |

SMILES |

CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)(F)F)O |

Isomeric SMILES |

CCC(CC)(C(CC[C@@H](C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C)(F)F)O |

Canonical SMILES |

CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)(F)F)O |

Other CAS No. |

123836-13-5 |

Synonyms |

24,24-difluoro-1,25-dihydroxy-26,27-dimethylvitamin D3 DFDM-calcitriol |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Relevant to Calcitriol Analogues

Endogenous Biosynthesis of Calcitriol (B1668218) (1,25-Dihydroxyvitamin D3)

The biosynthesis of calcitriol, also known as 1,25-dihydroxyvitamin D3, is a multi-step process initiated by either exposure of the skin to ultraviolet B (UVB) radiation or the dietary intake of vitamin D.

The process begins with the conversion of 7-dehydrocholesterol, a cholesterol precursor present in the skin, into previtamin D3 upon exposure to UVB light. Previtamin D3 then undergoes thermal isomerization to form vitamin D3 (cholecalciferol). researchgate.netmdpi.com Dietary vitamin D3 and vitamin D2 (ergocalciferol, from plant and fungal sources) are also absorbed. researchgate.netmdpi.com

Once in the circulation, vitamin D (D3 or D2) is transported to the liver bound to vitamin D-binding protein (DBP). researchgate.netmdpi.comiiarjournals.org In the liver, vitamin D undergoes its first hydroxylation at the carbon-25 position, primarily catalyzed by the enzyme vitamin D 25-hydroxylase (CYP2R1), although other enzymes like CYP27A1 may also contribute to a lesser extent. researchgate.netresearchgate.netwikipedia.org This step produces 25-hydroxyvitamin D (25(OH)D), also known as calcidiol, which is the major circulating form of vitamin D and serves as the primary indicator of vitamin D status in the body. researchgate.netmdpi.comiiarjournals.org

The second critical hydroxylation step occurs primarily in the kidneys, where 25(OH)D is converted to the biologically active form, 1,25-dihydroxyvitamin D (1,25(OH)2D), or calcitriol. researchgate.netmdpi.comiiarjournals.orgmdpi-res.comdrugbank.com This reaction is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D3 1-alpha-hydroxylase (CYP27B1). researchgate.netmdpi-res.comdrugbank.comcnr.itwikipedia.orgnih.gov The renal synthesis of calcitriol by CYP27B1 is tightly regulated by various factors, including parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and serum calcium and phosphate (B84403) levels. mdpi.comiiarjournals.orgresearchgate.netmdpi-res.comoup.comresearchgate.net Low serum calcium and elevated PTH stimulate CYP27B1 activity, while high serum phosphate and FGF23 suppress it. mdpi.comiiarjournals.orgresearchgate.netresearchgate.net Calcitriol itself also exerts negative feedback on its own synthesis. mdpi.comiiarjournals.org

While the kidney is the main source of circulating calcitriol, extra-renal expression and activity of CYP27B1 have been observed in various tissues, including the placenta, macrophages, keratinocytes, prostate, and colon cancer cells. iiarjournals.orgresearchgate.netoup.comnih.goviiarjournals.orgnih.govmedlineplus.gov Extra-renal calcitriol synthesis is thought to primarily serve local autocrine or paracrine functions and its regulation can differ from that in the kidney, often being less dependent on systemic hormones like PTH and more influenced by local factors such as cytokines. iiarjournals.orgoup.comnih.gov

Catabolism and Inactivation Pathways of Calcitriol

To maintain calcium and phosphate homeostasis and prevent toxicity, calcitriol levels are tightly controlled not only by regulated synthesis but also by efficient catabolism and inactivation.

The primary enzyme responsible for initiating the catabolism of calcitriol and its precursor 25(OH)D is 24-hydroxylase (CYP24A1). iiarjournals.orgmdpi-res.comcnr.itoup.comresearchgate.netknu.edu.afboehringer-ingelheim.commdpi.com This mitochondrial enzyme is widely expressed in target tissues that possess the vitamin D receptor, including the kidney and intestine. iiarjournals.orgcnr.itknu.edu.af

CYP24A1 catalyzes the hydroxylation of calcitriol at the carbon-24 position, initiating a multi-step oxidation pathway known as the C24-oxidation pathway. iiarjournals.orgcnr.itoup.com This pathway leads to the formation of several intermediate metabolites and ultimately results in the production of calcitroic acid, a biologically inactive and water-soluble end product that is primarily excreted in the bile. iiarjournals.orgmdpi-res.comcnr.itoup.comresearchgate.netknu.edu.af CYP24A1 activity is highly inducible by calcitriol itself and by FGF23, serving as a key negative feedback mechanism to limit the effects of high calcitriol levels. iiarjournals.orgmdpi-res.comoup.comresearchgate.net PTH, conversely, can suppress CYP24A1 activity. iiarjournals.orgoup.comresearchgate.net

In addition to the primary C24-oxidation pathway mediated by CYP24A1, alternative degradation pathways for calcitriol have been identified. iiarjournals.orgcnr.it One such pathway involves hydroxylation at the carbon-23 position, also catalyzed by CYP24A1, leading to the formation of metabolites like 1,25(OH)2D3-26,23-lactone. iiarjournals.orgcnr.it This lactone metabolite appears to be a major circulating metabolite in humans.

Hepatic CYP3A4 has also been implicated in the degradation of calcitriol and 25(OH)D through a C23-oxidative pathway, producing respective 26,23-lactones that are excreted in the bile. iiarjournals.org

Hypothesized Metabolic Fates of Dfdm-Calcitriol and Analogues

Calcitriol analogues are often designed with structural modifications intended to alter their pharmacological properties, such as increased potency, altered receptor binding, or modified metabolic stability. These structural differences can significantly influence how the analogue is processed by the enzymatic machinery involved in vitamin D metabolism, particularly the CYP enzymes like CYP24A1 and CYP3A4.

Given that CYP24A1 is the primary enzyme responsible for initiating calcitriol catabolism through side-chain oxidation, modifications to the side chain of this compound could potentially impact its susceptibility to this enzyme. Depending on the nature and location of the modifications (indicated by "Dfdm," which is not explicitly defined in the search results but suggests difluoromethylation), the analogue might be more or less resistant to 24-hydroxylation compared to native calcitriol.

If this compound is less readily metabolized by CYP24A1, it could potentially have a longer half-life and duration of action compared to calcitriol. Conversely, if the modifications introduce new sites for enzymatic attack or enhance existing metabolic pathways, its degradation might be accelerated.

Alternative pathways, such as those mediated by CYP3A4 or involving C23-hydroxylation and lactonization, could also play a role in the metabolism of this compound. The extent to which these pathways contribute would likely depend on the specific structural features of the analogue.

Enzymatic Regulation of Calcitriol Metabolism and its Implications for Analogues

The biological activity and circulating levels of calcitriol (1,25-dihydroxyvitamin D3) are tightly controlled through a series of enzymatic transformations, primarily mediated by cytochrome P450 (CYP) enzymes. This enzymatic regulation is crucial for maintaining calcium and phosphate homeostasis and has significant implications for the design and efficacy of calcitriol analogues like this compound.

The primary enzymes involved in vitamin D metabolism are CYP2R1 (25-hydroxylase), CYP27B1 (1α-hydroxylase), and CYP24A1 (24-hydroxylase). CYP2R1 catalyzes the initial hydroxylation of vitamin D to 25-hydroxyvitamin D (calcidiol), mainly in the liver. nih.govmdpi.com Calcidiol is the major circulating form of vitamin D. nih.govsymeres.com The subsequent and rate-limiting step in the production of the active hormone, calcitriol, is the 1α-hydroxylation of calcidiol, primarily in the kidney, catalyzed by CYP27B1. nih.govnih.govmedscape.org While the kidney is the main source of circulating calcitriol, CYP27B1 is also expressed in various extrarenal tissues, where it can produce calcitriol for local autocrine or paracrine functions. nih.govmdpi.com

The catabolism and inactivation of both calcidiol and calcitriol are largely mediated by CYP24A1, the 24-hydroxylase. nih.govnih.govmdpi.com This mitochondrial enzyme catalyzes the hydroxylation of calcitriol at the C-24 position, initiating a pathway that leads to the formation of biologically inactive metabolites such as calcitroic acid. mdpi.comuniprot.orgnih.govdrugbank.com CYP24A1 can also hydroxylate calcidiol. nih.gov The expression and activity of these enzymes are subject to complex regulatory mechanisms involving hormones and minerals.

Regulation of CYP27B1 and CYP24A1 is critical for maintaining calcitriol levels within a narrow physiological range. Renal CYP27B1 activity is stimulated by parathyroid hormone (PTH) and inhibited by fibroblast growth factor 23 (FGF23) and calcitriol itself, forming a negative feedback loop. nih.govmdpi.comnih.gov High serum calcium and phosphate levels also influence this regulation. nih.govoncohemakey.com Conversely, CYP24A1 expression is strongly induced by calcitriol, providing a mechanism for the rapid degradation of the active hormone when its levels are sufficient. mdpi.commdpi.comwikipedia.orgfrontiersin.org FGF23 also increases CYP24A1 expression, while PTH can suppress it. mdpi.comnih.gov This coordinated regulation ensures that calcitriol synthesis is increased when calcium and phosphate are needed and decreased when levels are adequate, while simultaneously promoting its degradation when in excess.

Beyond CYP24A1, other enzymes, such as hepatic CYP3A4, can also contribute to the degradation of vitamin D metabolites, including calcitriol. mdpi.comoup.commdpi.com CYP3A4 can hydroxylate calcitriol at multiple positions on the side chain. mdpi.com Its activity is not directly regulated by vitamin D metabolites or PTH but can be induced by certain drugs. mdpi.com

The enzymatic metabolism of calcitriol has significant implications for the development and therapeutic application of calcitriol analogues. Analogues are often designed to have modified side chains or structural alterations to influence their interaction with metabolic enzymes, particularly CYP24A1. By altering the susceptibility of an analogue to 24-hydroxylation, researchers aim to prolong its half-life and enhance its biological activity or tissue-specific effects. iiarjournals.org For example, some analogues are designed to be resistant to degradation by CYP24A1, potentially leading to sustained tissue levels and enhanced therapeutic effects. iiarjournals.org

Detailed research findings highlight the importance of CYP24A1 in controlling the levels of calcitriol and its analogues. Studies have shown that the induction of CYP24A1 by calcitriol is a key mechanism for limiting its effects. mdpi.com Mutations in the CYP24A1 gene leading to reduced enzyme activity can result in elevated calcitriol levels and conditions like idiopathic infantile hypercalcemia. mdpi.comwikipedia.org This underscores the critical role of CYP24A1 in calcitriol inactivation.

While the specific enzymatic metabolism of this compound is not extensively detailed in the provided search results, the general principles of calcitriol metabolism by CYP enzymes, particularly CYP24A1, are highly relevant. Analogues like this compound are likely subject to similar enzymatic pathways, and their specific metabolic profile would be a key factor influencing their pharmacokinetics and pharmacodynamics. Understanding how structural modifications in this compound affect its interaction with CYP24A1 and other metabolizing enzymes is crucial for predicting its half-life, activity, and potential for accumulation. Research into calcitriol analogues often involves assessing their susceptibility to 24-hydroxylation as a measure of their metabolic stability.

The regulation of vitamin D metabolizing enzymes can also be influenced by various factors, including genetic polymorphisms and disease states. Genetic variations in CYP24A1 can lead to interindividual differences in calcitriol metabolism and response to vitamin D supplementation. mdpi.com Furthermore, conditions like renal failure can affect the activity of these enzymes, impacting calcitriol levels and potentially altering the metabolism of its analogues. core.ac.uk

Here is a table summarizing key enzymes involved in calcitriol metabolism:

| Enzyme | Gene | Primary Location(s) | Primary Function | Regulation |

| CYP2R1 | CYP2R1 | Liver | 25-hydroxylation of Vitamin D | Modest regulation; influenced by metabolic conditions. mdpi.comoncohemakey.comoup.com |

| CYP27B1 | CYP27B1 | Kidney, Extrarenal Tissues | 1α-hydroxylation of 25(OH)D (Calcitriol Synthesis) | Stimulated by PTH; Inhibited by FGF23 and Calcitriol; Influenced by Ca and P. nih.govmdpi.comnih.govmedscape.org |

| CYP24A1 | CYP24A1 | Kidney, Target Tissues | 24-hydroxylation of 25(OH)D and Calcitriol (Inactivation) | Induced by Calcitriol and FGF23; Suppressed by PTH. mdpi.comnih.govmdpi.comwikipedia.orgfrontiersin.org |

| CYP3A4 | CYP3A4 | Liver, Intestines | Hydroxylation of Vitamin D Metabolites | Not directly regulated by vitamin D metabolites or PTH; Inducible by drugs. mdpi.comoup.commdpi.com |

Molecular Mechanisms of Action of Dfdm Calcitriol

Vitamin D Receptor (VDR) Binding and Activation

The initial step in the genomic action of Dfdm-calcitriol is its binding to the VDR. The VDR is predominantly located in the nucleus, where it functions as a transcription factor ctdbase.org. Upon ligand binding, the VDR undergoes conformational changes critical for its activation and subsequent interactions ctdbase.org.

Ligand-Binding Domain Interactions with VDR

The binding of calcitriol (B1668218) to the VDR occurs within the ligand-binding domain (LBD) ctdbase.org. This interaction is characterized by high affinity, with calcitriol binding to VDR with an affinity of approximately 0.1 nM mdpi-res.com. The binding involves interactions between the hydroxyl groups of calcitriol and polar amino acids within the ligand binding pocket of the VDR LBD. This binding induces a conformational rearrangement in the VDR, particularly affecting helix 12 (H12) of the LBD. This conformational change is crucial as it dictates the receptor's ability to interact with co-regulatory proteins, influencing whether it functions as an agonist or antagonist. The "mouse trap" model describes how calcitriol docking affects VDR conformation and repositions helix 12.

VDR Heterodimerization with Retinoid X Receptor (RXR)

Following ligand binding, the VDR forms a heterodimer with a member of the retinoid X receptor (RXR) family wikipedia.orgctdbase.orgnih.gov. This heterodimerization is essential for the VDR's function as a transcription factor. The VDR-RXR heterodimer is the functional unit that interacts with DNA nih.gov. Heterodimerization with RXR promotes the nuclear localization and subnuclear targeting of VDR, influencing both nuclear import and retention. The formation of this complex is a key step in the genomic pathway, enabling the receptor complex to bind to specific DNA sequences known as Vitamin D Response Elements (VDREs) ctdbase.orgnih.gov.

Co-activator and Co-repressor Recruitment

The ligand-bound VDR-RXR heterodimer modulates gene transcription by recruiting a variety of co-regulatory proteins, including co-activators and co-repressors ctdbase.org. The binding of the ligand to VDR modifies the conformation of its LBD, typically promoting the release of transcriptional corepressors and the recruitment of coactivators ctdbase.org.

Co-activators, such as SRC1, CBP, and MED1, are recruited to the VDR-RXR complex bound to VDREs on target genes that are being upregulated. These co-activators can facilitate transcription by forming a bridge between the VDR-RXR complex and the basal transcriptional machinery, including RNA polymerase II, or by modifying chromatin structure through the recruitment of enzymes like histone acetyltransferases (HATs).

Interestingly, corepressor molecules, such as nuclear receptor co-repressor 1 (NCoR) and silencing mediator of retinoic acid and thyroid hormone receptor (SMRT), can also be recruited to VDR-RXR at activated gene enhancers, indicating a complex regulatory role for these proteins in vitamin D-mediated transcription. Unlike the classical model where unliganded receptors bind corepressors, the VDR-RXR heterodimer recruits NCoR and SMRT in a VDR agonist-dependent manner. This suggests that corepressors can function as physiological negative regulators of VDR-mediated transcription, even at positively regulated genes.

Genomic Actions: Transcriptional Regulation

The primary genomic action of this compound, mediated through the VDR-RXR heterodimer, is the regulation of target gene expression wikipedia.orgwikipedia.orgctdbase.orgnih.govmdpi-res.com. This regulation is achieved through the interaction of the VDR-RXR complex with specific DNA sequences.

Interaction with Vitamin D Response Elements (VDREs)

The VDR-RXR heterodimer binds to specific DNA sequences in the regulatory regions of target genes, known as Vitamin D Response Elements (VDREs) ctdbase.orgnih.gov. VDREs are typically composed of two conserved hexameric half-sites, often arranged as a direct repeat separated by a three-nucleotide spacer (DR3 type element). The sequence of the VDRE can significantly influence the degree of protein binding and the resulting transcriptional response. The binding of the VDR-RXR complex to VDREs is a critical step that positions the transcriptional machinery and co-regulatory proteins to initiate or repress gene expression ctdbase.org.

Regulation of Target Gene Expression

The binding of the ligand-activated VDR-RXR heterodimer to VDREs, coupled with the recruitment of co-activators or co-repressors, leads to the modulation of target gene transcription ctdbase.org. This can result in either the activation (upregulation) or repression (downregulation) of gene expression.

Hundreds of genes across the human genome are estimated to be primary targets of vitamin D signaling, and the VDR appears to influence the regulation of even more genes through various mechanisms. These target genes encode proteins involved in a wide range of physiological functions, including calcium and phosphate (B84403) homeostasis, immune responses, cell proliferation, and differentiation wikipedia.orgctdbase.orgnih.govmdpi-res.com.

Examples of genes known to be regulated by calcitriol through this genomic mechanism include those involved in calcium transport and metabolism, such as the transient receptor potential vanilloid type 6 (TRPV6) and calbindin 1, which play roles in intestinal calcium absorption. Other regulated genes include alkaline phosphatase (ALP), osteopontin (B1167477) (SPP1), stanniocalcin 1 (STC1), and those involved in vitamin D metabolism itself, like CYP24A1 (which inactivates calcitriol). The regulation of RANKL expression is also influenced by calcitriol, impacting osteoclast activity and bone remodeling.

The specific set of genes regulated and the magnitude of their regulation can vary depending on the cell type, physiological context, and the specific VDR ligand involved. The interaction with VDREs and the dynamic recruitment of co-regulators provide a complex and finely tuned system for controlling gene expression in response to vitamin D signaling.

Key Molecular Interactions and Events in Genomic Action

| Step | Key Players | Outcome |

| Ligand Binding | This compound, VDR LBD | Conformational change in VDR |

| Heterodimerization | Ligand-bound VDR, RXR | Formation of VDR-RXR complex, nuclear translocation/retention |

| DNA Binding | VDR-RXR heterodimer, VDREs | Stable binding to specific DNA sequences |

| Co-regulator Recruitment | VDR-RXR, Co-activators, Co-repressors | Formation of transcriptional complexes |

| Transcriptional Modulation | Transcriptional machinery, Target genes | Increased or decreased gene expression |

Examples of Calcitriol-Regulated Target Genes

| Gene Name | Function | Reference |

| TRPV6 | Intestinal calcium absorption | |

| Calbindin 1 | Intracellular calcium transport | |

| ALP | Bone mineralization | |

| CYP24A1 | Calcitriol inactivation | |

| RANKL | Osteoclast differentiation and activity | |

| Osteopontin (SPP1) | Bone remodeling, mineralization | |

| Stanniocalcin 1 (STC1) | Phosphate and calcium homeostasis |

Epigenetic Modifications Influenced by VDR Activation

Activation of the Vitamin D Receptor (VDR) by ligands like calcitriol can influence epigenetic modifications, which are heritable changes in gene function that occur without alterations to the DNA sequence itself. These modifications primarily involve changes to histones and DNA methylation patterns. d-nb.infooatext.com

Research indicates that epigenetic effects of calcitriol are often observed as histone modifications, particularly acetylation. d-nb.info The VDR, upon binding its ligand, can interact with histone acetyltransferases (HATs) to induce transcriptional activation. semanticscholar.org Additionally, observations suggest that calcitriol may have demethylating effects on promoter DNA, which could be interpreted as a consequence of chromatin modifications. d-nb.info

The VDR also interacts with epigenetic regulators such as sirtuin (SIRT1), a class of histone deacetylases (HDACs). d-nb.info This interaction provides a molecular basis for some of the actions of vitamin D, including potential roles in cancer chemoprevention. d-nb.info Studies have shown that targeted co-treatments of calcitriol with HDAC inhibitors can result in the re-expression of anti-proliferative target genes and synergistic inhibition of proliferation, suggesting that VDR actions can be influenced by epigenetic mechanisms. d-nb.info

Furthermore, the VDR can modulate the activity of Forkhead box O (FOXO) proteins, with calcitriol-mediated VDR activation stimulating the attachment of FOXO3A and FOXO4 to the promoters of their target genes. d-nb.info This highlights the complex interplay between VDR signaling and epigenetic regulation of gene expression. The epigenetic modulation of VDR effects can occur at multiple levels, including VDR expression itself, modulation of the VDR cistrome, and chromatin modifications triggered by vitamin D-VDR activity. mdpi.com

Comparative Analysis of this compound's Molecular Mechanisms with Calcitriol

While specific detailed comparative data on the molecular mechanisms of this compound versus calcitriol is limited in the provided search results, the information available primarily describes the mechanisms of action of calcitriol, which serves as the basis for understanding related compounds like this compound.

Calcitriol exerts its biological effects through both genomic and non-genomic pathways, mediated primarily by the Vitamin D Receptor (VDR). mdpi.comdroracle.ainih.gov The genomic pathway involves calcitriol binding to nuclear VDR, forming a heterodimer with the retinoid X receptor (RXR), and binding to Vitamin D-responsive elements (VDREs) in target genes to modulate transcription. encyclopedia.pubmdpi.comdroracle.aidrugbank.comwikipedia.orgmedlineplus.gov This leads to changes in the expression of numerous genes involved in various physiological processes, including calcium and phosphate homeostasis, cell differentiation, and immune responses. mdpi.comdroracle.aiwikipedia.orgwikipedia.orgnih.gov

The non-genomic actions of calcitriol, as discussed, are rapid and involve membrane-associated VDR and other receptors, leading to the activation of intracellular signaling cascades and modulation of ion channels. nih.govencyclopedia.pubmdpi.comnih.gov

Given that this compound is a chemical compound related to calcitriol, it is likely that its molecular mechanisms share similarities, particularly concerning interaction with the VDR and the initiation of both genomic and non-genomic pathways. However, structural differences between this compound and calcitriol could lead to variations in their binding affinity to VDR (both nuclear and membrane-associated), their metabolic stability, and the specific downstream signaling cascades or gene targets they preferentially influence.

For example, while calcifediol (B1668214) (a precursor to calcitriol) has a lower affinity for VDR compared to calcitriol, it is present at much higher serum concentrations, which can compensate for this lower affinity and lead to similar genomic and non-genomic effects at higher concentrations. mdpi.comresearchgate.netvitamind-journal.it A study comparing calcifediol and calcitriol noted similar genomic and non-genomic effects but at substantially higher effective concentrations for calcifediol. researchgate.net

To fully understand the comparative molecular mechanisms of this compound and calcitriol, specific research directly comparing their VDR binding kinetics, the spectrum of genes regulated, the specific rapid signaling pathways activated, and their relative potencies in various cellular contexts would be required. Without such direct comparative data on this compound, the understanding of its mechanisms is inferred based on the well-established actions of calcitriol.

Cellular and Tissue Specific Biological Activities

Cellular Differentiation and Proliferation Modulation

Dfdm-calcitriol has demonstrated significant effects on the modulation of cellular differentiation and proliferation in various cell types. These effects are particularly relevant in the context of conditions characterized by abnormal cell growth.

Effects on Specific Cell Lines and Primary Cell Cultures

Studies using human promyelocytic leukemia cells (HL-60) have shown that 26,27-F6-1,25-(OH)2D3 is a potent inducer of differentiation and inhibitor of proliferation in this cell line. Compared to calcitriol (B1668218) (1,25-(OH)2D3), 26,27-F6-1,25-(OH)2D3 was found to be approximately 10 times more potent in suppressing HL-60 cell proliferation and inducing differentiation into macrophage/monocytes. nih.gov Another study indicated that 1α-25(OH)2-16ene-23yne-26,27F6-vitamin D3, a related analog, exhibited about 80-fold more activity than calcitriol for the inhibition of proliferation and induction of differentiation of HL-60 cells. nih.govresearchgate.net The effects on HL-60 cells were observed in a dose-dependent manner. nih.gov

The differentiation-inducing activity of 26,27-F6-1α,25-dihydroxyvitamin D3 has also been re-evaluated in HL-60 cells cultured with or without serum. researchgate.net The compound was found to be more potent than calcitriol in reducing nitroblue tetrazolium (NBT) reduction, a marker of differentiation, under serum-free conditions. researchgate.net

Beyond hematopoietic cells, vitamin D analogs, including potentially this compound, have shown potent inhibitory effects on the proliferation of human foreskin keratinocytes. Some epoxy analogs of calcitri have demonstrated significantly higher activity in inhibiting keratinocyte proliferation compared to calcitriol. researchgate.netnih.gov

Mechanisms of Antiproliferative and Pro-differentiation Effects

The biological activities of vitamin D compounds, including this compound, are largely mediated through the vitamin D receptor (VDR). nih.govnih.gov The VDR is a nuclear receptor that, upon binding to its ligand, forms a complex with the retinoid X receptor (RXR) and interacts with vitamin D responsive elements (VDREs) in the promoter regions of target genes, thereby influencing gene transcription. researchgate.netnih.govmdpi.com

In HL-60 cells, 26,27-F6-1,25-(OH)2D3 was found to be as competent as calcitriol in binding to the HL-60 cell receptor, despite having lower binding affinities for the chick intestinal receptor. nih.gov The ability of the 26,27-F6-1,25-(OH)2D3-receptor complex to bind DNA was examined, and results suggested that this complex binds DNA more tightly than the calcitriol-receptor complex. nih.gov This higher binding affinity for DNA may contribute to the greater biological activity observed with 26,27-F6-1,25-(OH)2D3. nih.gov

The antiproliferative effects of this compound and other vitamin D analogs are associated with their influence on cell cycle progression, apoptosis, and differentiation. nih.govcabidigitallibrary.org In HL-60 cells, exposure to 1α-25(OH)2-16ene-23yne-26,27F6-D3 decreased the accumulation of MYC RNA, a measure of proliferative potential. researchgate.netsci-hub.se This analog was more potent than calcitriol in decreasing MYC RNA levels. researchgate.netsci-hub.se

The differentiation-inducing effects are often accompanied by changes in cellular markers, such as the development of nonspecific esterase (NSE) activity and the reduction of NBT in HL-60 cells, indicating differentiation into macrophage/monocytes. nih.govsci-hub.se In keratinocytes, the antiproliferative effect is accompanied by changes in the cytokeratin pattern, indicative of differentiation. nih.gov

The ability of vitamin D analogs to induce VDR transcription may be a significant determinant of their biological activity, potentially more important than binding affinity alone. nih.gov

Immunomodulatory Effects

Calcitriol and its analogs, including this compound (Falecalcitriol), are known to exert immunomodulatory effects. mdpi.comwikipedia.orgwikipedia.orgnih.govresearchgate.netunict.itresearchgate.netmedscape.com These effects are mediated through the presence of VDR in various immune cells. mdpi.comnih.govunict.it

Modulation of Immune Cell Activity (e.g., dendritic cells, T cells, B cells, macrophages)

Calcitriol has been shown to influence the activity of several immune cell types. It can inhibit the maturation of dendritic cells (DCs), which are potent antigen-presenting cells. mdpi.comunict.it By promoting DCs to become more tolerogenic and decreasing the expression of major histocompatibility complex (MHC) class II and other similar molecules on the cell surface, calcitriol can intervene in antigen-presenting cell differentiation and function. mdpi.com

Calcitriol also directly affects T lymphocytes, inhibiting T-cell proliferation. nih.govunict.itplos.org It interferes with T helper cell (Th) function, reducing Th-induction of immunoglobulin production by B cells. nih.gov The sterol can promote suppressor cell activity and inhibit the generation of cytotoxic and NK cells. nih.gov Class II antigen expression on lymphocytes and monocytes is also affected by calcitriol. nih.gov

Macrophages and monocytes express VDR and can metabolize 25-hydroxyvitamin D3 to calcitriol, setting up an autocrine pathway that can lead to the production of anti-microbial products. medscape.comfrontiersin.org Calcitriol can polarize T-helper responses toward a more regulatory Th2 phenotype, which is considered important for suppressing Th1-driven autoimmune responses. unict.it Regulatory T cells (Tregs) play a critical role in suppressing cellular immune responses via inhibition of T-cell proliferation, and calcitriol can influence their activity. unict.itsid.irtums.ac.ir

While much of the detailed research on immune cell modulation has been conducted with calcitriol, this compound, as a potent analog with high VDR binding affinity, is expected to exert similar, potentially enhanced, effects on these immune cell populations. wikipedia.orgnih.gov

Influence on Cytokine Production and Inflammatory Responses

Calcitriol can influence the production of various cytokines and modulate inflammatory responses. At a molecular level, calcitriol inhibits the accumulation of mRNA for IL-2, IFN-gamma, and GM-CSF. nih.gov It can decrease the production of granzyme B, IL-2, and IFN-γ in polyclonally activated T cells. plos.org Studies have also shown that calcitriol treatment can reverse the increase in interleukin-17 (IL-17) levels and the decrease in transforming growth factor beta (TGF-β) levels observed in models of autoimmune disease. sid.ir Calcitriol can increase IL9 gene expression. sid.ir

Calcitriol exerts its immunomodulatory effects through the positive or negative regulation of the transcription of genes associated with the immune system. researchgate.net It can influence the expression of genes like FOXP3, IL-10, and TGF-β1 in CD4+ T cells. tums.ac.ir

Given that this compound is a more potent analog of calcitriol, it is plausible that it would exhibit similar or enhanced effects on cytokine production and inflammatory responses, although specific detailed studies on this compound's effects on a wide range of cytokines were not prominently featured in the search results.

Influence on Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in development and wound healing but also plays a critical role in various pathological conditions, including certain ocular diseases and tumor growth researchgate.net. Calcitriol has demonstrated anti-angiogenic properties in multiple experimental models.

Anti-angiogenic Properties in Ocular and Other Models

Calcitriol has been shown to inhibit developmental angiogenesis in the zebrafish eye in a concentration-dependent manner nih.gov. This finding is supported by evidence from other models, including in vitro and in vivo studies in chickens and rodents nih.gov. Calcitriol significantly inhibited angiogenesis in the chick chorioallantoic membrane (CAM) model nih.gov. It also inhibited capillary network formation in mouse retinal endothelial cells and reduced ocular neovascularization in an oxygen-induced retinopathy model nih.gov. Furthermore, calcitriol attenuated choroidal sprouting in an ex vivo mouse choroidal fragment sprouting assay nih.govbiorxiv.org. In a laser-induced choroidal neovascularisation mouse model, intraperitoneally administered calcitriol significantly attenuated lesion volume nih.govbiorxiv.org.

Mechanisms Underlying Angiogenesis Modulation

The mechanisms by which calcitriol modulates angiogenesis are not fully elucidated but are thought to involve several pathways. Its anti-angiogenic effects may be related to its known pro-apoptotic and anti-proliferative properties on endothelial cells, which are essential for blood vessel formation nih.gov. Additionally, studies with vitamin D receptor (VDR) agonists, including calcitriol, have shown that their anti-angiogenic phenotype correlated with an increase in ocular dre-miR-21 expression nih.gov. Angiogenesis is a complex process regulated by various factors and pathways, with the vascular endothelial growth factor (VEGF) pathway being a primary driver researchgate.netvideleaf.com. However, other factors like FGF2 and PDGF-BB also contribute to angiogenesis, sometimes independently of VEGF videleaf.com.

Effects on Myopia Development and Ocular Tissues

Recent research has explored the potential role of calcitriol in the development and progression of myopia, a common refractive error characterized by excessive elongation of the eye researchgate.net. Studies in guinea pigs with form deprivation myopia (FDM) have provided valuable insights.

In FDM guinea pigs, concentrations of calcitriol, vitamin D, and the vitamin D receptor (VDR) were found to be significantly lower compared to control groups nih.gov. Specifically, a reduction in calcitriol expression was observed in the vitreous body, diminished vitamin D and calcitriol levels were noted in the blood, and decreased VDR protein expression was found in retinal tissues of myopic animals researchgate.netnih.gov.

Administration of exogenous calcitriol effectively suppressed the progression of refractive error toward myopia and the elongation of axial length in FDM guinea pigs nih.gov. This treatment significantly ameliorated the thinning of both choroidal and scleral tissues and inhibited the reduction in scleral collagen diameter researchgate.netnih.gov. The sclera, the outer protective layer of the eye, undergoes remodeling of its extracellular matrix (ECM), including a decrease in collagen type I, during myopia progression, which weakens its structural framework and contributes to eye elongation mdpi.com. Calcitriol administration helped preserve choroidal and scleral thickness and prevented the reduction of scleral collagen fiber diameter researchgate.netnih.gov.

A study in a mouse model of FDM also showed that scleral VDR expression was downregulated during myopia development nih.gov. Treatment with calcipotriol, a vitamin D analogue, reversed the form deprivation-induced declines in COL1A1 expression (a major component of scleral collagen) and markedly inhibited myopia progression nih.gov.

These findings suggest that calcitriol and the vitamin D pathway play a role in the mechanisms underlying myopia development, particularly in influencing the structural integrity of the sclera and choroid.

Modulation of Scleral Collagen Fiber Organization

The organization and structural integrity of scleral collagen fibers are crucial for maintaining the eye's shape and biomechanical properties. Research has shown that in the context of form deprivation myopia, the scleral collagen of affected animals becomes disorganized, with reduced density and diameter. nih.gov Calcitriol supplementation has been found to markedly ameliorate these structural alterations induced by form deprivation. nih.gov

Following a four-week treatment period, the scleral collagen in calcitriol-treated groups demonstrated improved organization, enhanced density, and increased diameter, indicating significant structural recovery. nih.gov This suggests that calcitriol has a role in modulating the extracellular matrix of the sclera, specifically by influencing the arrangement and characteristics of collagen fibers. nih.gov The precise mechanisms by which calcitriol achieves this modulation are still being investigated, but it is hypothesized that it may involve the regulation of collagen synthesis and degradation pathways. researchgate.net

Role in Vitreous Body Metabolite Profiles

The vitreous body is a gel-like substance that fills the space between the lens and the retina. Its metabolic composition can be indicative of the eye's physiological state. Untargeted metabolomics analysis of the vitreous body in FDM guinea pigs revealed alterations in metabolite profiles compared to control animals. nih.govresearchgate.net

Specifically, this analysis identified a total of 1,200 distinct metabolites in the vitreous body. nih.gov In the FDM group, there was an increase in the relative abundance of 104 metabolites and a decrease in 90 metabolites compared to the control group. nih.govresearchgate.net Notably, the relative expression of calcitriol itself was found to be significantly reduced in the vitreous body of the FDM group. nih.govresearchgate.net This reduction in vitreous calcitriol levels in myopic eyes suggests a potential link between local vitamin D metabolism and the development or progression of myopia. nih.govresearchgate.netresearchgate.net

The observed changes in other metabolites within the vitreous body of FDM guinea pigs indicate broader metabolic dysregulation in the myopic eye. nih.govresearchgate.net While the direct impact of this compound on the entire spectrum of vitreous metabolites requires further investigation, the finding of reduced endogenous calcitriol in this context highlights the potential significance of the vitamin D pathway in maintaining vitreous humor homeostasis. nih.govresearchgate.netresearchgate.net

Other Investigated Biological Activities (e.g., metabolic regulation)

Beyond its effects on ocular tissues, calcitriol is known to have broader roles in metabolic regulation, primarily related to calcium and phosphate (B84403) homeostasis. creative-diagnostics.commdpi.comderangedphysiology.com It is the most active known form of vitamin D3 and plays a pivotal role in increasing the intestinal absorption of calcium and phosphate, decreasing their renal excretion, and regulating bone turnover. creative-diagnostics.commdpi.comderangedphysiology.com

The synthesis of calcitriol is tightly regulated, primarily in the kidneys, by enzymes like 1α-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24A1). creative-diagnostics.commdpi.com This process is influenced by hormones such as parathyroid hormone (PTH) and fibroblast growth factor-23 (FGF23), as well as by calcium and phosphate levels themselves. creative-diagnostics.commdpi.com Calcitriol exerts its biological actions by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. creative-diagnostics.comtocris.com

While the provided search results primarily focus on the ocular effects of calcitriol in the context of myopia, the known systemic metabolic functions of calcitriol are well-established. creative-diagnostics.commdpi.comderangedphysiology.com These include roles in immune function, cell proliferation and differentiation, and potentially influencing conditions like diabetes and certain cancers, although these effects are often explored using calcitriol or its analogs with modified profiles to mitigate calcemic side effects. tocris.comnih.govmdpi.com The investigation into this compound's biological activities may extend to exploring how its specific structure influences or potentially modulates these broader metabolic pathways compared to calcitriol.

Preclinical Research Models and Methodologies

In Vitro Model Systems

In vitro studies provide a controlled environment to investigate the direct effects of Dfdm-calcitriol on cellular processes, minimizing the complexities of a whole organism.

Cell Culture Models (2D and 3D organoids)

A variety of cell culture systems have been employed to study the effects of this compound. Traditional two-dimensional (2D) cell cultures have been instrumental in initial screenings and mechanistic studies. For instance, cancer cell lines, including those from breast, prostate, and colon cancer, have been used to demonstrate the anti-proliferative effects of calcitriol (B1668218). mdpi.comnih.gov In these models, this compound has been shown to inhibit cell growth and induce differentiation. nih.gov Non-cancerous cell types, such as human dermal fibroblasts and osteoblast-like cells, have also been utilized to investigate the compound's role in cellular proliferation and viability. cabidigitallibrary.org

More recently, three-dimensional (3D) organoid models are emerging as a more physiologically relevant system. These self-organizing structures mimic the architecture and function of organs more closely than 2D cultures, offering a more accurate prediction of in vivo responses. While specific studies on this compound in 3D organoids are still developing, this technology holds significant promise for future preclinical research.

Receptor Binding Assays (e.g., VDR affinity)

The biological actions of this compound are primarily mediated through its binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. wikipedia.org Receptor binding assays are therefore fundamental in determining the affinity and specificity of this compound for the VDR. These assays typically involve incubating radiolabeled this compound with a preparation of VDR and measuring the amount of bound ligand.

Competitive binding assays, where unlabeled this compound or other compounds are used to displace the radiolabeled ligand, allow for the determination of binding affinities (Kd values). Studies have consistently shown that calcitriol has a high binding affinity for the VDR. nih.gov The binding of this compound to the VDR induces a conformational change in the receptor, which then forms a heterodimer with the retinoid X receptor (RXR). wikipedia.org This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. wikipedia.orgnih.gov

Reporter Gene Assays for Transcriptional Activity

To assess the functional consequences of VDR activation by this compound, reporter gene assays are widely used. In these assays, a reporter gene (such as luciferase or β-galactosidase) is placed under the control of a promoter containing one or more VDREs. indigobiosciences.com When cells containing this reporter construct are treated with this compound, the binding of the VDR/RXR heterodimer to the VDREs activates the transcription of the reporter gene. indigobiosciences.com

The resulting expression of the reporter protein can be easily quantified, providing a measure of the transcriptional activity induced by this compound. indigobiosciences.com These assays are valuable for screening potential vitamin D analogs and for dissecting the molecular mechanisms of VDR-mediated gene regulation. Studies have demonstrated that uremic toxins can inhibit calcitriol-induced reporter gene activity, suggesting a mechanism for calcitriol resistance in renal failure. nih.govscispace.com

Cell Cycle Analysis and Apoptosis Assays

The anti-proliferative effects of this compound are often linked to its ability to modulate the cell cycle and induce apoptosis (programmed cell death).

Cell Cycle Analysis: Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment of various cancer cell lines with calcitriol has been shown to cause an arrest in the G0/G1 phase of the cell cycle, preventing cells from entering the S phase where DNA replication occurs. medicinacomplementar.com.brnih.govnih.gov This cell cycle arrest is often associated with the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27. medicinacomplementar.com.brnih.gov

Apoptosis Assays: Several methods are employed to detect apoptosis. These include:

Annexin V staining: This assay identifies the externalization of phosphatidylserine, an early marker of apoptosis.

Caspase activity assays: Caspases are a family of proteases that are activated during apoptosis. Assays measuring the activity of key caspases, such as caspase-3, are indicative of apoptotic signaling. nih.gov

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Studies have shown that calcitriol can induce apoptosis in various cancer cell lines, often in a dose- and time-dependent manner. nih.govresearchgate.netnih.gov For example, in B16-F10 melanoma cells, calcitriol was found to induce apoptosis-related proteins such as caspase-3, caspase-8, and caspase-9. nih.govnih.gov

In Vivo Animal Models

In vivo animal models are indispensable for studying the systemic effects of this compound and its potential therapeutic applications in complex biological systems.

Comparative Pharmacology and Analogue Development

Comparison of Dfdm-Calcitriol to Endogenous Calcitriol (B1668218)

Calcitriol (1α,25-dihydroxyvitamin D3) is the biologically active metabolite of vitamin D, primarily synthesized in the kidneys and other tissues wikipedia.orgmdpi.comnih.govmdpi.com. It exerts its effects by binding to and activating the nuclear Vitamin D Receptor (VDR), which then modulates gene expression wikipedia.orgmdpi.comnih.govnih.gov. Calcitriol is crucial for maintaining calcium and phosphate (B84403) homeostasis, bone health, and plays roles in cellular proliferation, differentiation, and immune modulation wikipedia.orgmdpi.comnih.govnih.govebi.ac.uk.

This compound, as a synthetic analogue, is designed to interact with the vitamin D pathway. While specific detailed comparative data for this compound versus calcitriol in all aspects are not extensively available in the provided search results, the general principles of vitamin D analogue development suggest that these compounds aim to selectively enhance or diminish certain effects of calcitriol. Vitamin D analogues are developed to potentially offer different pharmacokinetic profiles, altered binding affinities to VDR and vitamin D binding protein (DBP), and differential impacts on gene regulation compared to calcitriol mdpi.comrevistanefrologia.com.

Calcitriol has a relatively short half-life, reported to be 5-8 hours in adults wikipedia.orgmims.comvitamind-journal.it. Its activity is tightly regulated, including by the enzyme CYP24A1 which inactivates it ebi.ac.ukmedlineplus.govresearchgate.net. Synthetic analogues like this compound may be designed with modifications that affect their half-life, distribution, and metabolism, potentially leading to different durations or tissue-specificities of action compared to endogenous calcitriol.

Comparison of this compound to Other Synthetic Vitamin D Analogues

The development of synthetic vitamin D analogues stems from the desire to separate the calcemic effects of calcitriol from its other pleiotropic effects, such as those on cell differentiation and proliferation researchgate.netrevistanefrologia.com. Analogues like paricalcitol (B1678470) and maxacalcitol (B1676222) have been developed and studied for their differential properties compared to calcitriol. Comparing this compound to these and other analogues would involve examining differences in VDR binding, gene regulation, and metabolic profiles.

Differential VDR Selectivity and Binding Affinity

Vitamin D analogues, including this compound, interact with the same VDR as calcitriol revistanefrologia.comrevistanefrologia.com. However, they can exhibit differential binding affinities and selectivity for VDR in different tissues or in the presence of cofactors revistanefrologia.com. Some analogues have shown lower binding affinity for VDR compared to calcitriol in certain contexts revistanefrologia.com. For instance, a study mentioned a synthetic compound (referred to as compound 1) that displayed potent activity with an IC50 of 0.6 nM against VDR, which was 67% of calcitriol's activity (IC50 0.4 nM) nih.gov. Differences in the chemical structure of synthetic analogues can lead to altered conformations upon binding to the VDR, influencing the interaction with coactivators and corepressors and thus affecting the transcriptional response revistanefrologia.com.

Furthermore, the binding affinity to vitamin D binding protein (DBP) can differ among analogues, influencing their free concentration and distribution to target tissues mdpi.comrevistanefrologia.com. Maxacalcitol, for example, has significantly lower binding affinity to DBP than calcitriol, which affects its half-life and clearance mdpi.comrevistanefrologia.com. Such differences in DBP binding would also be a point of comparison for this compound against other analogues.

Distinction in Downstream Gene Regulation and Biological Pathways

The binding of the VDR-ligand complex to Vitamin D Response Elements (VDREs) in the promoter regions of target genes regulates gene expression mdpi.comnih.gov. While calcitriol regulates the expression of numerous genes involved in diverse biological processes nih.gov, synthetic analogues can exhibit selective effects on gene transcription revistanefrologia.com. This selectivity can arise from differential interactions with VDR cofactors and conformational changes induced in the VDR upon ligand binding revistanefrologia.com.

Studies on calcitriol have identified its influence on various pathways, such as the FoxO signaling pathway, which has been implicated in diabetic kidney disease fibrosis nih.gov. It also affects pathways related to calcium and phosphate homeostasis, cellular growth, differentiation, and immune function wikipedia.orgmdpi.comnih.govnih.govebi.ac.uk. Comparing this compound to other analogues would involve assessing which specific genes and pathways they preferentially modulate. Selective VDR activators like paricalcitol have been suggested to have better outcomes in certain conditions compared to non-selective activation with molecules like calcitriol, potentially due to differential effects on inflammatory markers and vascular calcification revistanefrologia.com.

Analysis of Modulated Enzymatic Activities (e.g., CYP24A1)

CYP24A1 is a key enzyme responsible for the inactivation of calcitriol and other vitamin D metabolites by initiating the hydroxylation cascade at the carbon 24 position ebi.ac.ukmedlineplus.govresearchgate.net. The regulation of CYP24A1 activity is critical for controlling the levels of active vitamin D medlineplus.gov.

Synthetic vitamin D analogues can have differential effects on CYP24A1 expression and activity. Some analogues may be less effective at inducing CYP24A1 compared to calcitriol, potentially leading to a longer half-life or sustained activity in certain tissues. Conversely, some might be designed to be poor substrates for CYP24A1. Research findings indicate that the potency of a vitamin D compound in inducing CYP24A1 does not always predict its potency in mediating other effects, such as anti-proliferative actions nih.gov. Inhibiting CYP24A1 has been shown to enhance the systemic exposure and effects of calcitriol nih.gov. Therefore, understanding how this compound modulates CYP24A1 activity compared to calcitriol and other analogues is important for characterizing its metabolic profile and potential therapeutic applications.

Development of this compound as a Research Tool

Synthetic vitamin D analogues, including compounds like this compound, are valuable research tools for dissecting the complex roles of the vitamin D receptor and its signaling pathways. Their ability to exhibit differential VDR binding, modulate specific sets of genes, and have distinct metabolic profiles allows researchers to investigate the contributions of different aspects of vitamin D signaling in various biological processes and disease models.

By comparing the effects of this compound to calcitriol and other analogues in in vitro and in vivo studies, researchers can gain insights into the mechanisms underlying the selective actions of vitamin D compounds. For example, analogues with reduced calcemic activity but preserved effects on cell differentiation can be used to study the non-calcemic roles of vitamin D. Similarly, analogues with altered DBP binding can help investigate the role of DBP in the distribution and activity of vitamin D metabolites. The use of such selective tools is crucial for advancing our understanding of vitamin D biology and identifying potential therapeutic targets.

Compound Table

| Compound Name | PubChem CID |

| Calcitriol | 5280453 |

| Maxacalcitol | 6398761 |

| Paricalcitol | 5281104 |

| This compound | Not found in search results |

Data Tables

Based on the search results, detailed quantitative data specifically comparing this compound to calcitriol and other analogues across all the requested parameters (VDR binding affinity, gene regulation, CYP24A1 modulation) in a structured format suitable for interactive tables is not consistently available. The search results provide qualitative comparisons and mention specific findings for other analogues (like maxacalcitol and paricalcitol) relative to calcitriol, but comprehensive, directly comparable quantitative data for this compound across multiple studies and parameters is limited.

However, based on the information found regarding VDR binding affinity and DBP binding for other analogues compared to calcitriol, a conceptual table illustrating potential comparative data points can be presented. Please note that the values for this compound in this conceptual table are illustrative and not based on specific data found in the provided search results.

Future Directions in Dfdm Calcitriol Research

Unexplored Biological Targets and Molecular Interactions

Future research could focus on identifying and characterizing unexplored biological targets beyond the classical nuclear vitamin D receptor (VDR) that may interact with calcitriol (B1668218) and its analogs. While the VDR is well-established as the primary mediator of calcitriol's actions, studies suggest potential non-genomic pathways and interactions with other cellular components nih.govfao.org. Investigating these could reveal novel mechanisms of action and broaden the therapeutic potential of calcitriol analogs. Research could delve into the molecular interactions of calcitriol and its modified forms with various cellular signaling pathways, membrane receptors, or intracellular proteins that may contribute to their diverse biological effects, such as those observed in immune modulation, cell differentiation, and anti-proliferative activities fao.orgdrugbank.comvdilab.commdpi.com. Understanding the detailed molecular binding events and downstream cascades initiated by Dfdm-calcitriol could uncover unique interaction profiles compared to calcitriol or other analogs.

Advanced In Vitro and In Vivo Model Systems for Deeper Understanding

To gain a more profound understanding of the biological activities of this compound, future studies should utilize advanced in vitro and in vivo model systems. This includes employing complex 3D cell culture models, organoids, and tissue-on-a-chip systems that better recapitulate the in vivo environment compared to traditional 2D cell cultures viamedica.pl. These models can provide more accurate insights into cellular responses, differentiation, and tissue-specific effects of calcitriol analogs. In vivo research could benefit from the use of genetically modified animal models, such as VDR knockout mice or models with tissue-specific alterations in vitamin D metabolism, to dissect the precise roles and mechanisms of this compound in complex physiological systems and disease states nih.gov. Utilizing advanced imaging techniques and longitudinal studies in these models could provide detailed information on pharmacokinetics, tissue distribution, and long-term effects windows.netnih.govnih.gov.

Integration of Omics Technologies (e.g., metabolomics, transcriptomics, proteomics)

Integrating omics technologies will be crucial for a comprehensive understanding of how this compound impacts biological systems at a molecular level. Transcriptomics can reveal global gene expression changes induced by the compound, identifying affected pathways and potential regulatory networks nih.govsemanticscholar.org. Proteomics can provide insights into alterations in protein abundance and modifications, offering a direct view of the functional machinery of the cell nih.govsemanticscholar.org. Metabolomics can help in understanding the metabolic consequences of this compound treatment, identifying changes in metabolite profiles that serve as biomarkers or indicate altered metabolic processes nih.govnih.govsemanticscholar.orgnih.gov. The integration of these omics datasets through systems biology approaches can provide a holistic view of the compound's effects, revealing complex interactions and previously unappreciated biological responses nih.govsemanticscholar.orgresearchgate.net.

Potential for Rational Design of Novel Analogues based on this compound Scaffolding

The structural features of this compound, particularly the "DFDM" modification, could serve as a basis for the rational design of novel vitamin D analogs nih.govnih.govnih.gov. Future research could involve synthesizing a library of compounds based on the this compound scaffold with targeted modifications to explore structure-activity relationships nih.govnih.gov. Rational design, guided by insights from biological activity assays and computational modeling, could aim to develop analogs with improved potency, selectivity for specific VDR-mediated pathways or extra-nuclear targets, altered pharmacokinetic properties, or reduced calcemic effects nih.govnih.govnih.govnih.gov. This iterative process of design, synthesis, and biological evaluation is key to developing next-generation vitamin D therapeutics nih.govnih.gov.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Dfdm-calcitriol with high purity, and how can researchers validate the synthesis process?

- Methodological Answer : Synthesis should follow protocols optimized for steric hindrance and hydroxyl-group protection, common in vitamin D analogs. Validate purity using HPLC (≥95% purity threshold) and structural confirmation via H/C NMR spectroscopy. Reproducibility requires detailed documentation of reaction conditions (temperature, solvent ratios, catalysts) and comparison with published spectra . For novel derivatives, elemental analysis and mass spectrometry are essential to confirm molecular identity .

Q. Which in vitro assays are most appropriate for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Prioritize receptor-binding assays (e.g., VDR competitive binding assays) and cell-based models (e.g., keratinocyte differentiation or calcium uptake in intestinal cells). Use dose-response curves to calculate EC values. Include positive controls (e.g., native calcitriol) and validate assays with triplicate runs to assess variability .

Q. How should researchers design a data management plan (DMP) for this compound studies to comply with FAIR principles?

- Methodological Answer : A DMP must detail data storage (e.g., institutional repositories), metadata standards (e.g., Dublin Core for chemical structures), and access protocols. Use electronic lab notebooks (ELNs) for real-time data entry and version control. Adhere to FAIR criteria by assigning persistent identifiers (DOIs) to datasets and publishing in open-access repositories like RADAR4Chem or Chemotion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across different experimental models?

- Methodological Answer : Discrepancies often arise from model-specific variables (e.g., metabolic enzymes in hepatic vs. renal systems). Conduct cross-model comparisons using standardized dosing and sampling intervals. Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to isolate variables like bioavailability and half-life. Validate findings with mass spectrometry-based quantification to rule out assay interference .

Q. What strategies are effective for integrating this compound findings with existing calcitriol research while addressing structural-activity differences?

- Methodological Answer : Perform comparative molecular dynamics simulations to map VDR-binding affinities. Use systematic literature reviews to identify calcitriol benchmarks (e.g., transcriptional activation profiles). Highlight structural modifications (e.g., fluorine substitutions in this compound) and their impact on receptor interactions in the discussion section, citing primary studies to contextualize novelty .

Q. How to ensure statistical rigor in dose-response studies of this compound’s off-target effects?

- Methodological Answer : Use a priori power analysis to determine sample sizes, minimizing Type II errors. Apply multiple comparison corrections (e.g., Bonferroni) for high-throughput screens (e.g., kinase profiling). Validate off-target hits with orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays). Transparently report confidence intervals and effect sizes in supplementary data .

Data and Compliance

Q. What are the best practices for reconciling this compound data across interdisciplinary studies (e.g., biochemistry vs. pharmacology)?

- Methodological Answer : Establish a unified metadata schema to align biochemical (e.g., IC) and pharmacological (e.g., in vivo efficacy) metrics. Use cross-disciplinary workshops to harmonize terminology. Reference ontologies like ChEBI for compound identification and MIAME for experimental conditions .

Q. How to address ethical and reproducibility concerns when publishing negative or inconclusive results for this compound?

- Methodological Answer : Publish in journals specializing in negative results (e.g., Journal of Negative Results in Biomedicine). Include raw data (e.g., HPLC chromatograms, unprocessed Western blots) in supplementary materials. Detail all experimental parameters (e.g., buffer compositions, cell passage numbers) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.